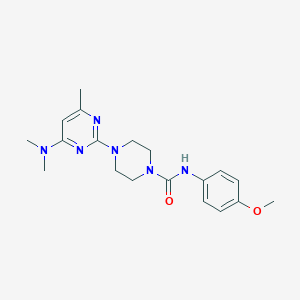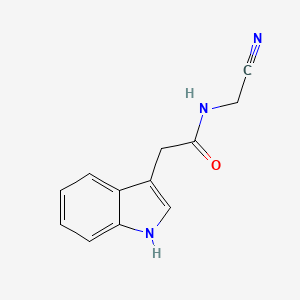
N-(cyanomethyl)-2-(1H-indol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyanomethyl)-2-(1H-indol-3-yl)acetamide, also known as CMI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMI belongs to the class of indole-based compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of N-(cyanomethyl)-2-(1H-indol-3-yl)acetamide is not fully understood, but it is believed to act through multiple pathways. N-(cyanomethyl)-2-(1H-indol-3-yl)acetamide has been shown to inhibit the activity of enzymes involved in cell proliferation and survival, leading to cell death in cancer cells. It has also been found to modulate the levels of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(cyanomethyl)-2-(1H-indol-3-yl)acetamide has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the levels of certain proteins involved in cancer progression. In the brain, N-(cyanomethyl)-2-(1H-indol-3-yl)acetamide has been found to increase the levels of certain neurotransmitters, such as dopamine and serotonin, which are important for mood regulation and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(cyanomethyl)-2-(1H-indol-3-yl)acetamide in lab experiments is its high potency and specificity. It has been found to be effective at low concentrations and has shown selectivity towards cancer cells and neurons. However, one limitation of using N-(cyanomethyl)-2-(1H-indol-3-yl)acetamide is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(cyanomethyl)-2-(1H-indol-3-yl)acetamide. One area of interest is its potential use in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the development of more efficient synthesis methods for N-(cyanomethyl)-2-(1H-indol-3-yl)acetamide, which could improve its availability for research and clinical use. Additionally, further studies are needed to fully understand the mechanism of action of N-(cyanomethyl)-2-(1H-indol-3-yl)acetamide and its potential side effects.
Métodos De Síntesis
N-(cyanomethyl)-2-(1H-indol-3-yl)acetamide can be synthesized using a multistep process involving the reaction of indole-3-acetic acid with cyanogen bromide and then reacting the resulting intermediate with methylamine. The final product is obtained by reacting the intermediate with acetic anhydride. The purity of the product can be improved by recrystallization using solvents such as ethanol or methanol.
Aplicaciones Científicas De Investigación
N-(cyanomethyl)-2-(1H-indol-3-yl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Research has shown that N-(cyanomethyl)-2-(1H-indol-3-yl)acetamide has anticancer properties and can induce cell death in various cancer cell lines. It has also been found to have neuroprotective effects and can prevent the death of neurons in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-(cyanomethyl)-2-(1H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c13-5-6-14-12(16)7-9-8-15-11-4-2-1-3-10(9)11/h1-4,8,15H,6-7H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLXBYBNULGMKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-2-(1H-indol-3-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2890998.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide](/img/structure/B2891001.png)
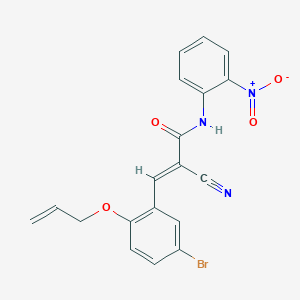
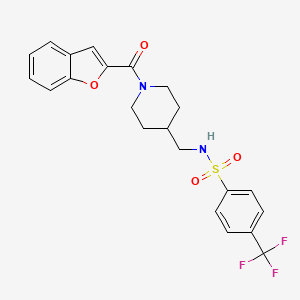
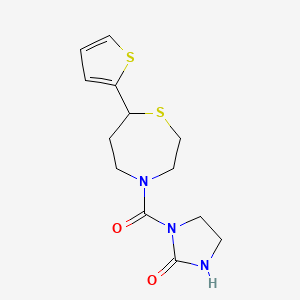

![4-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2891010.png)
![3-fluoro-5-methyl-2-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine](/img/structure/B2891012.png)
